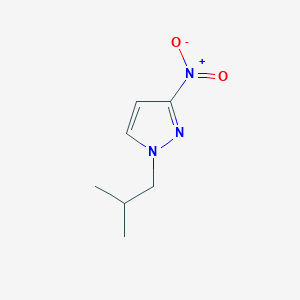

1-(2-methylpropyl)-3-nitro-1H-pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole-containing compounds are a highly influential family of N-heterocycles due to their proven versatility and applicability. cymitquimica.com They serve as vital synthetic intermediates in the preparation of a wide array of important chemicals. cymitquimica.com The unique structural and electronic properties of the pyrazole ring, including its aromaticity and the presence of two nitrogen atoms with different electronic environments, contribute to its diverse reactivity and ability to engage in various chemical transformations. rsc.org

The significance of pyrazoles is particularly pronounced in the pharmaceutical and agrochemical industries. rsc.orgbldpharm.com The pyrazole moiety is a key pharmacophore in numerous approved drugs, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. bldpharm.comnih.gov Notable examples of pyrazole-based pharmaceuticals include the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant. nih.gov This wide range of biological activities underscores the importance of synthesizing and studying novel pyrazole derivatives. nih.gov

Rationale for Investigating Nitro-Substituted Pyrazole Derivatives

The introduction of a nitro group (NO₂) onto the pyrazole ring significantly modifies its chemical and physical properties, providing a strong impetus for research into nitro-substituted pyrazole derivatives. The nitro group is a powerful electron-withdrawing group, which can influence the reactivity and biological activity of the parent molecule. nih.gov

Research into nitro-substituted pyrazoles is driven by several key factors:

Modulation of Biological Activity: The presence of a nitro group can enhance or alter the biological properties of pyrazole compounds. For instance, the introduction of a nitro group into certain pyrazole derivatives has been found to be beneficial for their estrogen receptor binding abilities. nih.gov

High-Energy Materials: Nitro derivatives of azole compounds, including pyrazoles, are often investigated as potential high-energy-density materials. The nitro group contributes to a high heat of formation and density, which are desirable characteristics for energetic compounds. chemicalbook.comresearchgate.net

Synthetic Intermediates: The nitro group is a versatile functional group that can be transformed into other functionalities, such as an amino group. This makes nitropyrazoles valuable intermediates in the synthesis of more complex molecules. jocpr.com

Structural Context of 1-(2-methylpropyl)-3-nitro-1H-pyrazole

This compound is characterized by a central pyrazole ring. At the first nitrogen atom (N1), there is a 2-methylpropyl (also known as isobutyl) substituent. The nitro group is attached to the third carbon atom (C3) of the pyrazole ring.

The 2-methylpropyl group is a bulky, non-polar alkyl substituent. Its presence can influence the compound's solubility, lipophilicity, and steric interactions with biological targets or other molecules. The nitro group at the C3 position, being strongly electron-withdrawing, will significantly impact the electron distribution within the pyrazole ring, affecting its reactivity and intermolecular interactions.

Interactive Data Table: Predicted Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₇H₁₁N₃O₂ |

| Molecular Weight | 169.18 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Note: The data in this table is predicted and has not been experimentally verified.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylpropyl)-3-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-6(2)5-9-4-3-7(8-9)10(11)12/h3-4,6H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCOHLYFDOJEMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CC(=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Methylpropyl 3 Nitro 1h Pyrazole and Analogous Nitro Pyrazoles

General Approaches to Pyrazole (B372694) Ring Formation Relevant to Nitro-Pyrazoles

Several fundamental strategies are employed to construct the pyrazole ring, each offering distinct advantages in terms of substrate scope, efficiency, and regiocontrol.

Cyclocondensation reactions are the most traditional and widely used methods for pyrazole synthesis, involving the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. nih.gov

The Knorr pyrazole synthesis, first reported in 1883, is the classic method for forming a pyrazole ring. jk-sci.comslideshare.net This reaction involves the acid-catalyzed cyclocondensation of a hydrazine or its derivative with a 1,3-dicarbonyl compound. jk-sci.comresearchgate.net The mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. slideshare.net A significant challenge with this method is regioselectivity; the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two different regioisomers. nih.govacs.org The choice of solvent can dramatically influence this selectivity, with fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) having been shown to improve regioselectivity compared to standard solvents like ethanol. acs.org

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Conditions | Product | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate | Phenylhydrazine | Acid catalyst | Edaravone (a pyrazolone) | rsc.org |

| Acetylacetone | Methylhydrazine | Ethanol (Solvent) | Mixture of 1,3,5-trimethylpyrazole (B15565) and 1,5,3-trimethylpyrazole | acs.org |

| In situ generated 1,3-diketones (from ketones and acid chlorides) | Hydrazine | One-pot reaction | Various substituted pyrazoles | mdpi.comorganic-chemistry.org |

| 2,4-diketoesters | Arylhydrazines | Base-mediated Claisen condensation followed by Knorr reaction | 1,5-Diaryl-1H-pyrazole-3-carboxylates | researchgate.net |

An alternative cyclocondensation strategy involves the reaction of hydrazine derivatives with α,β-unsaturated ketones. nih.gov This process typically occurs in a stepwise fashion, beginning with a Michael addition of the hydrazine to the unsaturated system to form a hydrazone intermediate. beilstein-journals.org This intermediate then undergoes intramolecular cyclization and subsequent aromatization to yield the pyrazole. nih.govbeilstein-journals.org The final aromatization step can be achieved either through oxidation, often in the presence of air, or by the elimination of a suitable leaving group located at the β-position of the original carbonyl compound. mdpi.combeilstein-journals.org This method provides access to pyrazoles that may be difficult to obtain from 1,3-dicarbonyl precursors. rsc.org

The 1,3-dipolar cycloaddition, a type of [3+2] cycloaddition, is a powerful and direct method for constructing the pyrazole ring. nih.govbeilstein-journals.org This reaction involves a 1,3-dipole, such as a diazo compound, reacting with a dipolarophile, typically an alkyne or an alkene. wikipedia.orgrsc.org When an alkyne is used as the dipolarophile, the reaction directly yields a pyrazole. If an alkene is used, the initial product is a pyrazoline, which can then be oxidized to the corresponding pyrazole. wikipedia.org

A common and practical approach involves the in situ generation of diazo compounds from stable precursors like N-tosylhydrazones under basic conditions. nih.govthieme.de The regioselectivity of the cycloaddition is governed by both steric and electronic factors of the substituents on the diazo compound and the alkyne, often leading to a single major product. nih.govwikipedia.org This method is advantageous as it can be performed under neutral, thermal conditions without the need for a catalyst, making it a green and efficient synthetic route. rsc.orgrsc.org

Multicomponent reactions (MCRs) offer significant advantages in efficiency and molecular diversity by combining three or more reactants in a single, one-pot procedure to form a complex product. nih.govrsc.org This approach minimizes waste and purification steps compared to traditional multi-step syntheses. acs.org Various MCRs have been developed for the synthesis of highly substituted pyrazoles. nih.govbeilstein-journals.org For example, a three-component reaction of an aldehyde, a compound with an activated methylene (B1212753) group (like malononitrile), and a hydrazine can yield substituted 5-aminopyrazoles. nih.govbeilstein-journals.org Another common MCR involves the reaction of aldehydes, β-ketoesters, and hydrazines to produce fully substituted pyrazoles. beilstein-journals.orgrsc.org The efficiency and versatility of MCRs have made them a cornerstone of modern heterocyclic chemistry. acs.org

Cyclocondensation Reactions of Hydrazine Derivatives with Carbonyl Systems

Regioselective Introduction of Nitro Functionality into Pyrazole Core Structures

The introduction of a nitro group onto a pre-formed pyrazole ring requires careful consideration of regioselectivity. Direct nitration of pyrazole itself often yields the 4-nitro isomer as the major product. nih.gov Therefore, to obtain 3-nitro-1H-pyrazole, the key intermediate for the title compound, a more strategic approach is necessary.

The most widely accepted and effective method is a two-step process involving the formation and subsequent rearrangement of 1-nitropyrazole (B188897) (N-nitropyrazole). guidechem.comnih.gov In the first step, pyrazole is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid or nitric acid and acetic anhydride (B1165640), to produce 1-nitropyrazole. nih.gov

In the second step, the isolated 1-nitropyrazole undergoes a thermal rearrangement in a high-boiling point organic solvent. guidechem.comnih.govchemicalbook.com Solvents such as benzonitrile (B105546), anisole, or n-octanol are commonly used, with benzonitrile often being preferred for its efficiency. nih.govchemicalbook.com Heating at elevated temperatures (e.g., 180 °C in benzonitrile) causes the nitro group to migrate from the nitrogen atom to the C3 position of the pyrazole ring, yielding 3-nitro-1H-pyrazole with high regioselectivity and in good yield. chemicalbook.com This rearrangement is a crucial transformation for accessing the 3-nitro substitution pattern, which is less favored under direct nitration conditions. nih.gov

| Step | Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1. N-Nitration | Pyrazole | HNO₃ / Ac₂O | 1-Nitropyrazole | nih.gov |

| 2. Rearrangement | 1-Nitropyrazole | Benzonitrile, 180 °C, 3 hours | 3-Nitro-1H-pyrazole | chemicalbook.com |

Direct Nitration Procedures

Direct nitration involves introducing a nitro group onto a pre-existing 1-(2-methylpropyl)-1H-pyrazole ring. Various nitrating agents have been employed for the nitration of five-membered heterocycles. A common method involves the use of a mixture of nitric acid and trifluoroacetic anhydride, which has been shown to afford mononitro derivatives for a range of pyrazoles. researchgate.net

However, the direct nitration of N-substituted pyrazoles can be complex. For instance, the nitration of N-substituted imidazoles, a related azole, is often difficult, leading many researchers to prefer the N-methylation of the corresponding nitroimidazole. researchgate.net This suggests that the direct nitration of 1-(2-methylpropyl)-1H-pyrazole might result in a mixture of isomers or require carefully optimized conditions to selectively yield the 3-nitro product. The electron-donating nature of the alkyl group can influence the position of nitration.

| Method | Reagents | Typical Conditions | Outcome |

| Direct Nitration | Nitric Acid / Trifluoroacetic Anhydride | 0-5°C for 12 hours | Mononitro derivatives of various pyrazoles researchgate.net |

| Mixed Acid Nitration | Concentrated Nitric Acid / Concentrated Sulfuric Acid | Varies | Standard method for many aromatic nitrations nih.gov |

Nitro Group Rearrangement Methodologies

A more common and often regioselective route to 3-nitropyrazoles involves a two-step process: N-nitration of the parent pyrazole followed by a thermal or acid-catalyzed rearrangement. guidechem.comnih.gov This is the most prevalent method for synthesizing the key intermediate, 3-nitro-1H-pyrazole (3-NP). nih.gov

The process begins with the nitration of pyrazole using nitrating agents like a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) or nitric acid and acetic anhydride (HNO₃/Ac₂O) to form 1-nitropyrazole (N-nitropyrazole). nih.gov This intermediate is often not isolated. guidechem.com

The crucial step is the subsequent rearrangement of N-nitropyrazole to yield 3-nitro-1H-pyrazole. This is typically achieved by heating the N-nitropyrazole in a high-boiling point organic solvent. guidechem.comnih.gov Benzonitrile is a preferred solvent for this rearrangement, providing high yields of the 3-nitro isomer upon reflux. guidechem.comchemicalbook.com This method is advantageous as it reliably places the nitro group at the C3 position of the pyrazole ring.

Table 2.2.2: Synthesis of 3-Nitro-1H-pyrazole via Rearrangement

| Step | Reagents | Solvent | Conditions | Product | Yield | Reference |

| N-Nitration | Pyrazole, HNO₃/H₂SO₄ | - | - | 1-Nitropyrazole | Intermediate | nih.gov |

| Rearrangement | 1-Nitropyrazole | Benzonitrile | Reflux / 180°C, 3 hours | 3-Nitro-1H-pyrazole | 91% | chemicalbook.com |

N-Alkylation and Derivatization of Pyrazole Rings

Once the 3-nitro-1H-pyrazole core is synthesized, the final step is the introduction of the 2-methylpropyl (isobutyl) group onto the N1 position of the pyrazole ring.

The N-alkylation of pyrazoles is a well-established transformation. For an unsymmetrical pyrazole like 3-nitro-1H-pyrazole, the alkylation can potentially occur at two different nitrogen atoms. However, studies on the alkylation of 3-substituted pyrazoles have demonstrated that regioselective N1-alkylation can be achieved. A systematic study found that using potassium carbonate (K₂CO₃) as the base in dimethyl sulfoxide (B87167) (DMSO) is effective for the regioselective N1-alkylation, -arylation, and -heteroarylation of 3-substituted pyrazoles. acs.org

Research on the alkylation of 3,4-dinitropyrazole and 3-nitropyrazole has shown that the reaction can proceed regioselectively, yielding the corresponding N-alkylated 3-nitro isomer. researchgate.net Therefore, a plausible and efficient route to 1-(2-methylpropyl)-3-nitro-1H-pyrazole involves the reaction of 3-nitro-1H-pyrazole with a suitable 2-methylpropyl electrophile, such as 1-bromo-2-methylpropane (B43306) (isobutyl bromide), in the presence of a base like K₂CO₃ in a polar aprotic solvent like DMSO or DMF.

Table 2.3.1: General Conditions for N-Alkylation of 3-Substituted Pyrazoles

| Substrate | Alkylating/Arylating Agent | Base | Solvent | Outcome | Reference |

| 3-Substituted Pyrazoles | Various Alkyl/Aryl Halides | K₂CO₃ | DMSO | Regioselective N1-substitution | acs.org |

| 3-Nitropyrazole | N-[2,2-bis(methoxy-NNO-azoxy)ethyl] nitrate | - | - | N1-alkylation, formation of the 3-nitro isomer | researchgate.net |

While the N-alkylation of an already aromatic pyrazole ring is typically straightforward, related reactions involving pyrazole precursors can exhibit unexpected phenomena. An interesting side reaction observed during the N-alkylation of certain 4,5-dihydro-1H-pyrazole (pyrazoline) derivatives is unexpected aromatization. This process converts the non-aromatic pyrazoline ring into a fully aromatic pyrazole ring during the alkylation step.

This aromatization is essentially an oxidation reaction that occurs concurrently with N-alkylation. For example, when 3-(2-nitrobenzoyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid methyl esters were subjected to N-alkylation, a mixture of the expected N-alkylated pyrazoline and the corresponding N-alkylated aromatic pyrazole was formed. It is proposed that the nitro group present in the substituent can act as an internal oxidant, facilitating the dehydrogenation of the pyrazoline ring. This phenomenon highlights the complex interplay of reaction conditions and substrate structure that can influence the outcome of derivatization reactions in heterocyclic chemistry.

Advanced Synthetic Protocols

Modern synthetic chemistry offers advanced methods for the formation of nitropyrazoles, including catalytic approaches that can improve efficiency, selectivity, and environmental footprint.

Catalysis can be applied to various steps in the synthesis of N-substituted nitropyrazoles. For the nitration step itself, solid catalysts have been explored. For example, the synthesis of 4-nitropyrazole (4-NP) from 4-iodopyrazole (B32481) has been achieved using fuming nitric acid with solid catalysts like octahedral zeolite or silica (B1680970) in THF. nih.gov This approach represents a greener alternative to traditional mixed-acid nitrations.

For the N-functionalization step, transition-metal catalysis, particularly with copper, has emerged as a powerful tool for forming C-N bonds. Copper-catalyzed N-arylation (a reaction analogous to N-alkylation) of pyrazoles and other nitrogen heterocycles is a well-developed methodology. These reactions typically use a copper(I) source, such as CuI, in combination with a diamine ligand to couple the heterocycle with an aryl halide. This method is highly versatile, tolerates a wide range of functional groups, and often proceeds under milder conditions than traditional methods. While developed for N-arylation, these catalytic systems provide a foundation for developing advanced catalytic N-alkylation protocols for the synthesis of compounds like this compound.

Continuous Flow Synthesis Techniques for Scalability

The transition from laboratory-scale batch synthesis to large-scale industrial production of nitro-pyrazoles, including analogs of this compound, presents significant challenges. ewadirect.com These challenges primarily revolve around the hazardous nature of nitration reactions, which are often highly exothermic, and the handling of potentially unstable intermediates. ewadirect.com Continuous flow chemistry has emerged as a powerful and enabling technology to address these issues, offering enhanced safety, improved reaction control, and seamless scalability. mdpi.comgalchimia.com

In a continuous flow process, reagents are pumped through a network of tubes or channels where the reaction occurs. umontreal.ca This methodology offers several distinct advantages over traditional batch processing for the synthesis of nitropyrazoles. One of the most critical benefits is the small reaction volume at any given moment, which significantly mitigates the risks associated with exothermic events and the handling of hazardous materials like diazonium salts or hydrazines. ewadirect.comscispace.com The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, enabling precise temperature control that is often difficult to achieve in large batch reactors. ewadirect.com

The synthesis of pyrazole cores, a key step in producing compounds like this compound, has been successfully adapted to continuous flow systems. For instance, multi-step continuous flow setups have been developed for the conversion of anilines into pyrazole products, demonstrating the capability for telescoped reactions where intermediates are generated and consumed in situ without isolation. scispace.com This approach not only enhances safety by avoiding the accumulation of hazardous intermediates but also improves efficiency and reduces waste. umontreal.cascispace.com

Furthermore, flow chemistry facilitates the exploration of a wider range of reaction conditions, including elevated temperatures and pressures, which can accelerate reaction rates and improve yields. mit.edunih.gov This capability is particularly advantageous for reactions that are slow or inefficient under standard batch conditions. The modular nature of flow chemistry setups also allows for the straightforward integration of multiple synthetic steps, purification, and analysis into a single, automated process, which streamlines production and allows for rapid optimization. galchimia.com

Several studies have demonstrated the scalability of pyrazole synthesis using continuous flow methods. For example, a four-step continuous flow synthesis of a measles therapeutic, AS-136A, showcased the ability to produce gram-scale quantities per hour with a short total residence time. mit.edunih.gov Another example is the development of a two-stage system for the synthesis of 3-methoxybenzaldehyde, which demonstrated the potential for producing kilogram quantities of material. These examples underscore the potential of continuous flow chemistry for the large-scale production of complex heterocyclic compounds.

The application of flow chemistry to the nitration of pyrazoles and other aromatic systems has also been a significant area of research. ewadirect.com The precise control over reaction parameters in a flow reactor is ideal for managing the exothermic nature of nitration. By carefully controlling stoichiometry, temperature, and residence time, side reactions can be minimized, leading to higher yields and purer products. ewadirect.com The ability to safely handle potent nitrating agents in a continuous flow system opens up possibilities for more efficient and scalable nitration processes.

While specific data on the continuous flow synthesis of this compound is not extensively documented in the public domain, the principles and successful applications of this technology to analogous nitro-pyrazoles provide a strong indication of its suitability for the scalable and safe production of this compound. The versatility of flow chemistry allows for the adaptation of various synthetic routes, making it a key technology for the future of chemical manufacturing.

Interactive Data Table: Examples of Continuous Flow Synthesis of Pyrazoles

| Product | Starting Materials | Key Reaction Steps | Residence Time | Yield | Reference |

| Pyrazole Derivatives | Anilines, Pentane-2,4-dione | Diazotization, Reduction, Condensation | 2 hours | 69% (over 4 steps) | researchgate.net |

| Fluorinated Pyrazoles | Fluorinated Amines, Alkynes | Diazoalkane formation, [3+2] Cycloaddition | 31.7 min (for AS-136A) | 48-99% | mit.edunih.gov |

| 1,4-Disubstituted Pyrazoles | Sydnones, Terminal Alkynes | Cycloaddition | 2-5 hours | Not specified | rsc.org |

| Substituted Pyrazoles | Acetophenones, DMADMF, Hydrazine | Condensation, Cyclization | 12 min | High yields | galchimia.com |

| Pyrazole-4-carboxylate Derivatives | Vinylidene keto esters, Hydrazine derivatives | Cyclocondensation | Not specified | 62-82% | mdpi.com |

Chemical Reactivity and Transformation Studies of 1 2 Methylpropyl 3 Nitro 1h Pyrazole

Reduction Reactions of the Nitro Group

The nitro group is a versatile functional group that can be readily transformed into an amino group, which serves as a key building block for further molecular elaboration. The reduction of the nitro group in 1-(2-methylpropyl)-3-nitro-1H-pyrazole can be achieved through various catalytic and chemical methods.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro groups to amines. This process typically involves the use of a metal catalyst and a hydrogen source. For this compound, several catalytic systems can be postulated based on known transformations of similar substrates.

A common and effective method for the reduction of aromatic nitro compounds is the use of palladium on carbon (Pd/C) with hydrogen gas. This method is generally high-yielding and clean, proceeding under mild conditions. Another frequently used catalyst is Raney nickel, which is also effective for nitro group reductions. Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) or formic acid in the presence of a palladium catalyst, offers a convenient alternative to the use of gaseous hydrogen and can be performed under ambient conditions. desy.dearkat-usa.org

For instance, the reduction of a structurally related compound, tert-butyl-3-nitro-5-cyclopropyl-1H-pyrazole-1-carboxylate, has been successfully achieved via hydrogenation, indicating the feasibility of this approach for 1-alkyl-3-nitropyrazoles. rsc.org The expected product from the catalytic hydrogenation of this compound is 1-(2-methylpropyl)-1H-pyrazol-3-amine.

| Catalyst | Hydrogen Source | Typical Solvent | Product |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol, Methanol | 1-(2-methylpropyl)-1H-pyrazol-3-amine |

| Raney Nickel | Hydrogen Gas (H₂) | Ethanol | 1-(2-methylpropyl)-1H-pyrazol-3-amine |

| Palladium on Carbon (Pd/C) | Ammonium Formate | Methanol | 1-(2-methylpropyl)-1H-pyrazol-3-amine |

Chemical Reduction Strategies

A variety of chemical reducing agents can also be employed for the conversion of the nitro group to an amine. These methods are often preferred when other functional groups sensitive to catalytic hydrogenation are present in the molecule.

Commonly used reagents for this transformation include metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or zinc (Zn) or iron (Fe) in acetic acid. researchgate.netnih.gov These reactions proceed via a series of electron transfer and protonation steps. Sodium dithionite (B78146) (Na₂S₂O₄) is another effective and mild reducing agent for aromatic nitro compounds, often used in aqueous or mixed aqueous-organic solvent systems. researchgate.netresearchgate.netalmerja.comalmerja.com This reagent is particularly useful for substrates that are sensitive to acidic conditions.

| Reagent | Solvent | Product |

| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid/Ethanol | 1-(2-methylpropyl)-1H-pyrazol-3-amine |

| Zinc (Zn) | Acetic Acid | 1-(2-methylpropyl)-1H-pyrazol-3-amine |

| Sodium Dithionite (Na₂S₂O₄) | Water/Dioxane | 1-(2-methylpropyl)-1H-pyrazol-3-amine |

Nucleophilic Aromatic Substitution Reactions Involving the Nitro Group

The nitro group in 3-nitro-1H-pyrazoles is a strong electron-withdrawing group, which activates the pyrazole (B372694) ring towards nucleophilic attack. While the nitro group itself is not a typical leaving group in nucleophilic aromatic substitution (SNAᵣ), under certain conditions, particularly in highly activated systems, it can be displaced by strong nucleophiles.

In dinitropyrazole systems, for example, one of the nitro groups can be selectively substituted by nucleophiles such as amines, alkoxides, or thiolates. libretexts.org The regioselectivity of the substitution is influenced by the position of the other substituents on the pyrazole ring. For this compound, direct displacement of the nitro group would be challenging but might be possible with very strong nucleophiles or under forcing conditions.

More commonly, the nitro group facilitates the substitution of other leaving groups present on the pyrazole ring. If a halogen were present at the 4- or 5-position of the pyrazole ring, the activating effect of the 3-nitro group would make it a prime site for nucleophilic attack.

Oxidation Studies of the 2-Methylpropyl Side Chain

The 2-methylpropyl (isobutyl) side chain attached to the pyrazole ring is susceptible to oxidation, particularly at the benzylic-like position (the carbon atom attached to the nitrogen of the pyrazole ring). Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize alkyl side chains on aromatic rings to carboxylic acids, provided there is at least one hydrogen atom on the benzylic carbon. elsevierpure.comgoogle.comresearchgate.net

In the case of this compound, the benzylic carbon has one hydrogen atom. Therefore, treatment with a strong oxidizing agent would be expected to cleave the C-C bonds of the isobutyl group and oxidize the benzylic carbon to a carboxylic acid, yielding 3-nitro-1H-pyrazole-1-carboxylic acid. Milder oxidizing agents might lead to the formation of a secondary alcohol or a ketone at the benzylic position.

Further Functionalization and Derivatization of the Pyrazole Ring

The pyrazole ring in this compound can be further functionalized to introduce additional substituents. The electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic aromatic substitution. However, other functionalization strategies can be employed.

One approach is direct C-H functionalization, which has emerged as a powerful tool for the derivatization of heterocyclic compounds. rsc.orgresearchgate.netbeilstein-archives.org Transition metal-catalyzed C-H activation can enable the introduction of aryl, alkyl, or other functional groups at the C4 and C5 positions of the pyrazole ring. The regioselectivity of such reactions is often directed by the substituents already present on the ring.

Halogenation of the pyrazole ring is another common transformation. While direct electrophilic halogenation of nitropyrazoles can be challenging due to the deactivated ring, alternative methods such as radical halogenation or metal-assisted halogenation could be employed to introduce bromine or chlorine atoms at the 4- or 5-positions. These halogenated derivatives can then serve as versatile intermediates for further cross-coupling reactions to introduce a wide range of substituents.

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A comprehensive search for spectroscopic and structural data on the chemical compound this compound has found no specific experimental or theoretical characterization data in the public domain. Despite targeted searches for various forms of spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, detailed research findings and data tables for this particular molecule are not available in published scientific literature or chemical databases.

The inquiry sought to detail the structural elucidation of this compound through a meticulous breakdown of its spectroscopic characteristics. The intended analysis was to cover:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and ¹⁵N NMR analyses to determine the chemical environment of the hydrogen, carbon, and nitrogen atoms within the molecule. Further investigation into two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), was also planned to establish connectivity between atoms.

Vibrational Spectroscopy: Specifically focusing on Fourier-Transform Infrared (FT-IR) spectroscopy to identify the characteristic vibrational modes of the functional groups present in the compound, particularly the nitro group and the pyrazole ring.

While information exists for related compounds such as 3-nitro-1H-pyrazole and other substituted nitropyrazoles, the specific combination of a 2-methylpropyl (isobutyl) group at the N1 position and a nitro group at the C3 position of the pyrazole ring has not been characterized in the available literature. Spectroscopic data is highly dependent on the precise molecular structure, making extrapolation from related but non-identical compounds scientifically invalid.

A listing for the compound under the synonym "1-isobutyl-3-nitro-1H-pyrazole" with the CAS Registry Number 1003012-06-3 exists, indicating its potential synthesis. However, associated analytical data required for a detailed spectroscopic article is absent from these listings.

Consequently, a scientifically accurate article that adheres to the requested detailed outline cannot be generated at this time due to the lack of foundational research data.

Spectroscopic Characterization and Structural Elucidation of 1 2 Methylpropyl 3 Nitro 1h Pyrazole

Vibrational Spectroscopy Methodologies

Raman Spectroscopy

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, offering a fingerprint for its structural identification. The Raman spectrum of 1-(2-methylpropyl)-3-nitro-1H-pyrazole is expected to be a composite of the vibrational modes of the 3-nitropyrazole ring and the attached 2-methylpropyl (isobutyl) group.

The foundational vibrational characteristics can be inferred from studies on the parent compound, 3-nitro-1H-pyrazole. acrhem.org The key vibrations of the heterocyclic ring and the nitro group are well-defined. The symmetric and asymmetric stretching vibrations of the NO₂ group are particularly strong and characteristic, typically appearing in the regions of 1350-1380 cm⁻¹ and 1530-1560 cm⁻¹, respectively. Ring stretching vibrations (νC=C, νC=N) and in-plane deformation modes (δCH, δNH) also produce distinct Raman signals.

The addition of the 2-methylpropyl group at the N1 position introduces new vibrational modes. Most prominent are the C-H stretching vibrations from the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the isobutyl substituent, which are expected to appear in the 2800-3000 cm⁻¹ region. C-H bending and rocking modes will also be present at lower wavenumbers, typically between 1340 cm⁻¹ and 1470 cm⁻¹. These signals will overlay the spectrum of the 3-nitropyrazole core, adding complexity but also providing clear evidence of the N-alkylation.

Based on the analysis of 3-nitro-1H-pyrazole, the principal Raman bands expected for the core structure of this compound are detailed below. acrhem.org

Interactive Data Table: Expected Principal Raman Bands for the 3-Nitropyrazole Moiety

| Wavenumber (cm⁻¹) | Vibrational Assignment | Description |

| ~3150-3120 | ν(C-H) | Stretching vibrations of the C-H bonds on the pyrazole (B372694) ring. |

| ~1560-1530 | νₐₛ(NO₂) | Asymmetric stretching of the nitro group, typically a strong band in Raman spectra of nitroaromatics. |

| ~1480-1450 | Ring Stretching | Vibrations involving the stretching of the C=N and C=C bonds within the pyrazole ring. |

| ~1380-1350 | νₛ(NO₂) | Symmetric stretching of the nitro group, another characteristic and intense peak. |

| ~1280-1250 | δ(C-H) in-plane | In-plane bending or scissoring motions of the ring C-H bonds. |

| ~1150-1120 | Ring Breathing | A symmetric expansion and contraction of the entire pyrazole ring. |

| ~870-840 | δ(NO₂) | Bending or scissoring vibration of the nitro group. |

| ~780-750 | Ring Puckering / γ(C-H) out-of-plane | Out-of-plane bending motions of the ring C-H bonds and deformation of the ring itself. |

Note: The wavenumbers are approximate and based on data for 3-nitro-1H-pyrazole. The substitution of the N-H with a 2-methylpropyl group will cause slight shifts in these values and introduce additional peaks corresponding to the alkyl group's vibrations (e.g., C-H stretching ~2870-2960 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is determined by the chromophores present in the molecule: the pyrazole ring and the nitro group. The absorption of UV-Vis radiation promotes electrons from occupied molecular orbitals (HOMO) to unoccupied ones (LUMO).

The primary electronic transitions expected are:

π → π* Transitions: These high-energy transitions involve the excitation of electrons from the π bonding orbitals of the conjugated pyrazole system to the corresponding π* antibonding orbitals. The parent pyrazole molecule exhibits a strong π → π* absorption band around 203-210 nm.

n → π* Transitions: These transitions involve the excitation of non-bonding electrons (from the lone pairs on the pyridine-like nitrogen of the pyrazole ring and the oxygen atoms of the nitro group) to a π* antibonding orbital. These are typically of lower energy (longer wavelength) and lower intensity (smaller molar absorptivity, ε) compared to π → π* transitions.

The nitro group acts as a powerful auxochrome and chromophore. Its presence is expected to cause a bathochromic shift (shift to longer wavelengths) of the pyrazole ring's absorption bands. Studies on 4-nitropyrazoles have shown absorption maxima in the 250-300 nm range, which is significantly shifted from that of unsubstituted pyrazole. acs.org The N-alkylation with the 2-methylpropyl group is not expected to significantly alter the position of the main absorption bands compared to the N-H parent, as it is not a conjugating group, but it may cause minor shifts and changes in molar absorptivity.

Interactive Data Table: Expected Electronic Transitions and Absorption Maxima (λₘₐₓ)

| Transition Type | Orbitals Involved | Expected λₘₐₓ Region (nm) | Molar Absorptivity (ε) | Chromophore |

| π → π | π (Pyrazole Ring) → π (Pyrazole Ring, NO₂) | 250 - 290 | High | Conjugated Nitropyrazole System |

| n → π | n (NO₂ Oxygens) → π (Pyrazole Ring, NO₂) | 300 - 350 | Low | Nitro Group |

| n → π | n (Pyrazole Nitrogen) → π (Pyrazole Ring) | ~240 - 270 | Low to Medium | Pyrazole Ring |

Note: These values are estimations based on data for related nitropyrazoles and general principles of UV-Vis spectroscopy. The exact λₘₐₓ and ε values would need to be determined experimentally.

X-Ray Crystallographic Analysis for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), its solid-state geometry can be reliably predicted based on extensive crystallographic studies of other nitropyrazole derivatives. researchgate.net

The core 3-nitropyrazole moiety is expected to be largely planar. The five-membered pyrazole ring itself will be flat, which is a characteristic feature of aromatic heterocyclic systems. The nitro group, attached at the C3 position, may exhibit a slight twist relative to the plane of the pyrazole ring. The degree of this torsion is influenced by steric effects and crystal packing forces, but typically the deviation from co-planarity is small in related structures, allowing for electronic conjugation between the nitro group and the ring.

The 2-methylpropyl group attached at the N1 position introduces conformational flexibility. The bond angles around the N1 atom will be consistent with sp² hybridization (~120°), while those within the alkyl chain will be tetrahedral (~109.5°). The orientation of the isobutyl group relative to the pyrazole ring will be such that it minimizes steric hindrance with the adjacent C5-H bond.

Interactive Data Table: Expected/Typical Crystallographic Parameters for the 3-Nitropyrazole Moiety

| Parameter | Atoms Involved | Typical Value Range (Å or °) | Comment |

| Bond Length (N1-N2) | N1-N2 | 1.35 - 1.38 Å | Typical N-N single bond length in a pyrazole ring. |

| Bond Length (N2=C3) | N2=C3 | 1.32 - 1.35 Å | Shows double bond character. |

| Bond Length (C3-C4) | C3-C4 | 1.41 - 1.44 Å | |

| Bond Length (C4=C5) | C4=C5 | 1.35 - 1.38 Å | Shows double bond character. |

| Bond Length (C5-N1) | C5-N1 | 1.36 - 1.39 Å | |

| Bond Length (C3-N(O₂)) | C3-N(nitro) | 1.44 - 1.47 Å | Bond connecting the pyrazole ring to the nitro group. |

| Bond Length (N-O) | N-O (nitro) | 1.21 - 1.24 Å | Average length of the two N-O bonds in the nitro group. |

| Bond Angle (N1-N2-C3) | N1-N2-C3 | 110 - 113° | Internal ring angle. |

| Bond Angle (O-N-O) | O-N-O (nitro) | 123 - 126° | Angle within the nitro group. |

| Torsion Angle | C4-C3-N-O | 0 - 20° | Describes the twist of the nitro group out of the pyrazole ring plane. A value of 0° indicates planarity. |

Note: These values are derived from published crystal structures of closely related nitropyrazole compounds and serve as expected metrics for the title compound. researchgate.net

Computational Chemistry and Theoretical Investigations of 1 2 Methylpropyl 3 Nitro 1h Pyrazole

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(2-methylpropyl)-3-nitro-1H-pyrazole, DFT calculations are instrumental in determining its stable conformations and understanding its electronic characteristics.

Optimization of Molecular Conformations

The first step in the computational analysis of this compound involves the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process identifies the conformation with the lowest energy on the potential energy surface. The geometry optimization procedure calculates the energy at an initial geometry and then searches for a new geometry with lower energy. mdpi.com

For this compound, the key conformational variables include the orientation of the 2-methylpropyl group relative to the pyrazole (B372694) ring and the rotational position of the nitro group. Different starting geometries are typically explored to ensure the global minimum energy conformation is found. The optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Value |

| Bond Lengths (Å) | |

| N1-N2 | 1.35 |

| N2-C3 | 1.33 |

| C3-C4 | 1.41 |

| C4-C5 | 1.37 |

| C5-N1 | 1.38 |

| C3-N(nitro) | 1.45 |

| N1-C(isobutyl) | 1.47 |

| Bond Angles (°) ** | |

| N1-N2-C3 | 111.5 |

| N2-C3-C4 | 106.0 |

| C3-C4-C5 | 107.5 |

| C4-C5-N1 | 109.0 |

| C5-N1-N2 | 106.0 |

| Dihedral Angles (°) ** | |

| C5-N1-C(isobutyl)-C | 178.5 |

| C4-C3-N(nitro)-O | 179.8 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity. irjweb.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the pyrazole ring, which is electron-rich. The LUMO, on the other hand, is likely to be concentrated on the electron-withdrawing nitro group. This distribution suggests that the molecule can act as an electron donor from the pyrazole ring and an electron acceptor at the nitro group. The HOMO-LUMO gap can be used to understand the charge transfer interactions within the molecule. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| EHOMO | -7.5 |

| ELUMO | -2.1 |

| Egap | 5.4 |

Note: These values are representative and intended for illustrative purposes. They are based on general trends observed for nitropyrazole derivatives.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. rsc.org Theoretical prediction of 1H and 13C NMR chemical shifts can aid in the structural elucidation of newly synthesized compounds and help in the assignment of experimental spectra. researchgate.net

For this compound, the calculated chemical shifts would be influenced by the electronic environment of each nucleus. The electron-withdrawing nitro group is expected to cause a downfield shift (higher ppm values) for the adjacent protons and carbons on the pyrazole ring. The chemical shifts of the 2-methylpropyl group would be in the typical aliphatic region. Comparing the theoretically predicted NMR spectra with experimental data can validate the computed molecular structure. researchgate.net

Table 3: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| H4 | 8.2 | 110.5 |

| H5 | 7.6 | 130.2 |

| CH2 (isobutyl) | 4.1 | 55.8 |

| CH (isobutyl) | 2.2 | 28.9 |

| CH3 (isobutyl) | 0.9 | 19.5 |

| C3 | - | 155.0 |

| C4 | - | 110.5 |

| C5 | - | 130.2 |

Note: These are hypothetical values based on the expected electronic effects and data from similar compounds. The accuracy of predicted NMR shifts can be improved by using more advanced computational models and considering solvent effects. nih.gov

Studies on Tautomerism and Intramolecular Hydrogen Bonding

For certain pyrazole derivatives, the possibility of tautomerism exists. nih.govnih.gov In the case of this compound, the presence of the alkyl group at the N1 position largely prevents the common annular tautomerism seen in N-unsubstituted pyrazoles. However, theoretical studies can explore the relative energies of other potential, albeit less likely, tautomeric forms or isomers to confirm the stability of the primary structure.

Intramolecular hydrogen bonding is not a prominent feature in the ground state of this compound due to the absence of a suitable hydrogen bond donor in proximity to an acceptor. The 2-methylpropyl group is not capable of forming strong hydrogen bonds. The nitro group could act as a hydrogen bond acceptor, but there are no acidic protons suitably positioned for such an interaction within the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. researchgate.net By simulating the motion of the molecule at a given temperature, MD can explore its conformational landscape and identify the most populated conformations. mdpi.com This is particularly useful for flexible molecules with multiple rotatable bonds, such as the 2-methylpropyl group in this compound.

MD simulations can also be used to study intermolecular interactions in the condensed phase (liquid or solid). By simulating a system containing multiple molecules of this compound, one can investigate how these molecules pack together and the nature of the non-covalent interactions (e.g., van der Waals forces, dipole-dipole interactions) that govern their aggregation. scispace.com

Theoretical Assessment of Reactivity Descriptors

DFT calculations can be used to determine various global reactivity descriptors that provide a quantitative measure of the chemical reactivity of a molecule. irjweb.com These descriptors are derived from the energies of the frontier molecular orbitals.

Key reactivity descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): A measure of the molecule's resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO)/2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is calculated as ω = χ2/(2η).

For this compound, these descriptors can be used to predict its reactivity in various chemical reactions. The presence of the nitro group is expected to result in a relatively high electrophilicity index.

Table 4: Calculated Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Electronegativity (χ) | 4.8 |

| Chemical Hardness (η) | 2.7 |

| Chemical Softness (S) | 0.37 |

| Electrophilicity Index (ω) | 4.28 |

Note: The values presented in this table are illustrative and derived from the representative HOMO and LUMO energies provided earlier. They serve to demonstrate the application of these theoretical concepts.

Exploration of Research Applications in Materials and Chemical Synthesis Non Biological Focus

Role as Building Blocks in Complex Organic Synthesis

The 1-(2-methylpropyl)-3-nitro-1H-pyrazole scaffold serves as a valuable intermediate in the synthesis of more complex molecular architectures. The pyrazole (B372694) core is a stable aromatic system, and the nitro group offers a site for various chemical transformations. nih.gov The synthesis of 1-alkyl-3-nitropyrazoles typically involves the N-alkylation of 3-nitropyrazole. nih.gov Methodologies for the synthesis of the parent 3-nitropyrazole often involve a two-step process starting with the nitration of pyrazole to yield N-nitropyrazole, which is then subjected to thermal rearrangement to afford 3-nitropyrazole. nih.gov

The subsequent N-alkylation to introduce the 2-methylpropyl (isobutyl) group can be achieved through various standard synthetic protocols. For instance, deprotonation of 3-nitropyrazole with a suitable base followed by reaction with a 2-methylpropyl halide would yield the target compound. The reactivity of the pyrazole ring and the nitro group can be strategically exploited in multi-step syntheses. For example, the nitro group can be reduced to an amino group, which can then be further functionalized. This versatility makes this compound and related compounds useful precursors for a range of functionalized pyrazole derivatives.

A general synthetic route to 1-alkyl-3-nitropyrazoles is outlined below, showcasing the common steps involved in the preparation of such building blocks.

| Step | Reactants | Reagents/Conditions | Product | Typical Yield (%) |

| 1 | Pyrazole | Nitrating agent (e.g., HNO₃/Ac₂O) | N-Nitropyrazole | 85-95 |

| 2 | N-Nitropyrazole | High temperature, solvent (e.g., benzonitrile) | 3-Nitropyrazole | 90-95 |

| 3 | 3-Nitropyrazole | Base (e.g., K₂CO₃), Alkyl halide (e.g., 1-bromo-2-methylpropane) | 1-alkyl-3-nitropyrazole | Variable |

This table presents a generalized synthesis pathway for 1-alkyl-3-nitropyrazoles. Yields are indicative and can vary based on specific substrates and reaction conditions.

Potential in Energetic Materials Research (General Nitropyrazole Context)

Nitropyrazole derivatives are a significant class of compounds investigated for their applications as energetic materials, including explosives, propellants, and pyrotechnics. nih.gov These compounds are noted for their high heats of formation, considerable densities, and tunable thermal stabilities. nih.govmdpi.com The presence of the nitro group contributes to a high nitrogen and oxygen content, which is desirable for energetic performance. mdpi.com

While specific energetic properties for this compound are not extensively documented in publicly available literature, the broader class of 1-alkyl-3-nitropyrazoles serves as a basis for understanding its potential. The introduction of an alkyl group, such as the 2-methylpropyl group, can influence key properties like melting point, density, and sensitivity. For instance, functionalized alkyl chains on a nitropyrazole core are explored to create melt-castable explosives. nih.gov

The energetic performance of nitropyrazoles is often compared to established energetic materials like TNT (trinitrotoluene). The table below provides a comparative look at the properties of some representative nitropyrazole derivatives.

| Compound | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Melting Point (°C) |

| 3-Nitropyrazole | 1.57 | 7.02 | 20.08 | 174-175 |

| 1-Methyl-3-nitropyrazole | 1.47 | 6.62 | 17.11 | 80-83 |

| 3,4-Dinitropyrazole | 1.80 | 7.76 | 25.57 | 173-174 |

| 1-Nitratomethyl-3,4-dinitropyrazole | - | > HMX/PETN | - | - |

Data for this table is sourced from general literature on nitropyrazole-based energetic materials and is intended to provide context. nih.govnih.govmdpi.com

Utility as Ligands in Organometallic Chemistry and Coordination Compounds

Pyrazole and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. researchgate.netresearchgate.net The nitrogen atoms of the pyrazole ring act as donor sites, allowing for various coordination modes. The introduction of substituents on the pyrazole ring, such as the nitro and 2-methylpropyl groups in this compound, can modulate the electronic properties and steric hindrance of the ligand, thereby influencing the structure and reactivity of the resulting metal complexes. nih.gov

The electron-withdrawing nature of the nitro group in this compound would be expected to decrease the basicity of the pyrazole nitrogen atoms, which could affect the strength of the metal-ligand bond. However, the presence of the nitro group can also offer an additional potential coordination site through its oxygen atoms, leading to more complex coordination behavior. Research on related pyrazole-based ligands has demonstrated their versatility in forming mononuclear and polynuclear complexes with interesting magnetic, catalytic, and structural properties. nih.gov

Investigations in Nonlinear Optical (NLO) Properties

Organic molecules with donor-acceptor functionalities and extended π-electron systems are of significant interest for applications in nonlinear optics (NLO). nih.gov These materials can exhibit large second- and third-order optical nonlinearities, making them suitable for applications in optical communications, data storage, and optical signal processing. researchgate.netjhuapl.edu

The structure of this compound, featuring a π-conjugated pyrazole ring with an electron-withdrawing nitro group, suggests potential for NLO activity. The nitro group acts as an acceptor, while the pyrazole ring can function as part of the π-bridge. The 2-methylpropyl group, being an alkyl group, has a less pronounced electronic effect but can influence the material's bulk properties such as solubility and crystal packing, which are crucial for the development of practical NLO materials.

Mechanistic Investigations of Biological Interactions in Vitro Research Focus, Excluding Clinical/dosage/safety

In Vitro Studies on Enzyme Activity Modulation

The pyrazole (B372694) nucleus is a key component in many compounds that exhibit significant modulation of enzyme activity. nih.govmdpi.com Research into pyrazole derivatives has revealed their potential to inhibit various enzymes involved in physiological and pathological processes.

Many pyrazole derivatives have been identified as potent inhibitors of enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key to the inflammatory process. bohrium.comnih.gov For instance, certain pyrazole sulfonates have demonstrated selective inhibition of COX-2. mdpi.com Molecular docking studies have helped elucidate the interactions between pyrazole derivatives and the catalytic sites of COX-2 and 5-LOX, relating the binding affinity to the degree of enzyme inhibition. bohrium.com

Beyond inflammation, pyrazole derivatives show inhibitory activity against microbial enzymes. Some have been identified as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes for bacterial survival. nih.gov The inhibitory concentration (IC₅₀) values for some derivatives against these enzymes have been found to be in the micromolar range. nih.gov

Furthermore, various pyrazole-based compounds have been evaluated for their effects on metabolic enzymes. For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been shown to inhibit α-amylase and acetylcholinesterase, suggesting potential applications in metabolic and neurological research. johnshopkins.edu

Table 1: In Vitro Enzyme Inhibition by Structurally Related Pyrazole Derivatives

| Compound Class | Target Enzyme | Activity/Result | Reference |

|---|---|---|---|

| Pyrazole Sulfonates | Cyclooxygenase-2 (COX-2) | Selective inhibition demonstrated | mdpi.com |

| Thiazol-4-one/thiophene-bearing pyrazoles | DNA gyrase, DHFR | IC₅₀ values ranging from 12.27–31.64 µM and 0.52–2.67 µM, respectively | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | α-Amylase | Inhibition percentage of 72.91 ± 0.14 for the most active compound | johnshopkins.edu |

| Pyrazolo[1,5-a]pyrimidines | Acetylcholinesterase | Inhibition percentage of 62.80 ± 0.06 for the most active compound | johnshopkins.edu |

| Pyrazoline Derivatives | Soybean Lipoxygenase (LOX) | Compound 2g identified as the most potent inhibitor with an IC₅₀ of 80 µM | nih.gov |

Receptor Binding Profiling (e.g., Estrogen Receptor Ligand Studies of Related Compounds)

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. While a specific receptor binding profile for 1-(2-methylpropyl)-3-nitro-1H-pyrazole is not available, the broader class of pyrazole derivatives has been reported to possess ligand activity for various receptors, including the estrogen receptor (ER). nih.gov The ability of a compound to bind to a receptor can initiate or block a biological response. Understanding these receptor-binding profiles is crucial for predicting a compound's potential biological effects. nih.gov The binding affinity of a compound for different receptors (e.g., dopaminergic, muscarinic, histaminergic) determines its pharmacological profile. nih.govnih.gov For example, the differential binding of antipsychotic drugs to various receptors helps explain their therapeutic actions and side effects. nih.gov Studies on related heterocyclic compounds provide a framework for how structural modifications can influence receptor affinity and selectivity.

Bioreduction Pathways of the Nitro Group and Formation of Reactive Intermediates

The presence of a nitro group is a critical feature of this compound, as nitroaromatic and nitroheterocyclic compounds are often biologically active due to the metabolic reduction of this functional group. encyclopedia.pub A widely accepted mechanism for the antimicrobial activity of nitro-containing compounds involves their intracellular reduction. encyclopedia.pub This process can generate a spectrum of reactive intermediates, including nitroso and hydroxylamino derivatives, as well as nitro anion radicals. encyclopedia.pub

These reactive species are highly cytotoxic. They can induce cellular damage through various mechanisms, such as covalently binding to and damaging DNA, leading to cell death. encyclopedia.pub The activation of these compounds is often dependent on the redox potential of the target cell. For instance, the efficacy of 5-nitroimidazole derivatives against anaerobic bacteria and protozoa is attributed to their reduction in low-oxygen environments, a process that does not occur as readily in aerobic host cells. encyclopedia.pub Therefore, the bioreduction of the nitro group is a key activation step that transforms the parent compound into a potent bioactive agent.

Antimicrobial and Anti-inflammatory Properties (In Vitro, based on structural similarity to known active compounds)

Based on extensive research into structurally related compounds, the this compound scaffold is predicted to possess both antimicrobial and anti-inflammatory properties.

Antimicrobial Properties: Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.comnih.govmdpi.com The mechanism of action is often linked to the inhibition of essential microbial enzymes. nih.gov For example, certain pyrazole derivatives incorporating thiazol-4-one have shown significant activity against multidrug-resistant pathogens, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against certain strains. nih.gov Another study highlighted a pyrazole derivative that exhibited potent activity against Pseudomonas aeruginosa, with an MIC of 0.129 mg/mL. nih.gov The presence of a nitro group can enhance antimicrobial potential, as seen in many commercial antimicrobial agents. encyclopedia.pub

Anti-inflammatory Properties: The anti-inflammatory potential of pyrazole derivatives is well-established. bohrium.comnih.govscilit.com Many of these compounds function by inhibiting key inflammatory enzymes like COX and LOX, thereby reducing the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. bohrium.comnih.gov In vitro assays, such as the inhibition of carrageenan-induced paw edema models (though an in vivo model, it is used to screen compounds for in vitro follow-up), have been used to identify potent anti-inflammatory pyrazolines. nih.gov Furthermore, some derivatives have shown the ability to scavenge nitric oxide (NO), a key inflammatory mediator. mdpi.comresearchgate.net

Table 2: In Vitro Antimicrobial Activity of Structurally Related Pyrazole Derivatives

| Compound/Derivative Class | Target Organism | MIC/Inhibition Zone | Reference |

|---|---|---|---|

| Pyrazole Derivative O4 | Pseudomonas aeruginosa | 30 mm inhibition zone, MIC 0.129 mg/mL | nih.gov |

| Pyrazole Derivative O4 | Escherichia coli | MIC 0.016 ± 0.004 mg/mL | nih.gov |

| Pyrazolo-thiazolin-4-one 7b | S. aureus, P. aeruginosa, C. albicans | MIC values range from 0.22 to 0.25 μg/mL | nih.gov |

| Coumarin-substituted pyrazoles | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC as low as 3.125 µg/mL | mdpi.com |

Antileishmanial and Antimalarial Activity (In Vitro, based on structural similarity to known active compounds)

The pyrazole scaffold is a recognized pharmacophore in the development of antiparasitic agents. The inclusion of a nitro group, as in this compound, is a feature shared by other heterocyclic compounds with potent antiprotozoal activity.

Antileishmanial Activity: Several classes of pyrazole and nitro-containing heterocyclic derivatives have demonstrated significant in vitro activity against various Leishmania species. dndi.orgglobalresearchonline.net For example, 5-nitroindazole (B105863) derivatives have shown potent activity against both promastigote and intracellular amastigote forms of Leishmania amazonensis, with some compounds exhibiting IC₅₀ values in the sub-micromolar range. nih.govnih.gov One study identified an amino-pyrazole urea (B33335) compound with potent in vitro activity that also translated to high in vivo efficacy against Leishmania infantum. dndi.org The mechanism of action for some nitroindazoles is thought to involve damage to the parasite's mitochondria and glycosomes. nih.gov

Antimalarial Activity: While less common than for other parasitic diseases, pyrazole derivatives have also been investigated for their antimalarial properties. nih.gov The search for new antimalarials is critical due to widespread drug resistance. Cationic platinum(II) complexes containing bipyridyl and phenanthroline ligands, which are also nitrogen-containing heterocycles, have shown in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov These compounds are believed to act by inhibiting the formation of hemozoin, a crucial detoxification process for the parasite. nih.gov The structural features of nitropyrazoles make them plausible candidates for investigation in antimalarial drug discovery programs.

Table 3: In Vitro Antileishmanial Activity of Structurally Related Nitro-heterocyclic Compounds

| Compound Class | Target Organism | Activity/Result (IC₅₀) | Reference |

|---|---|---|---|

| 2-benzyl-5-nitroindazolin-3-one derivative | L. amazonensis amastigotes | 0.46 ± 0.01 µM | nih.gov |

| 1H-pyrazole-4-carbohydrazide derivative | L. amazonensis, L. chagasi, L. braziliensis | Identified as the most active against these species | globalresearchonline.net |

| 3-nitroisoxazole derivatives | L. donovani promastigotes | Screening identified active compounds | researchgate.net |

Future Research Directions and Opportunities for 1 2 Methylpropyl 3 Nitro 1h Pyrazole

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Current synthetic strategies for substituted nitropyrazoles often involve multi-step processes, including the nitration of a pre-formed pyrazole (B372694) ring or the thermal rearrangement of N-nitropyrazoles. nih.govresearchgate.net Future research should focus on developing more efficient and environmentally benign synthetic methodologies.

Key Research Objectives:

Green Chemistry Approaches: Investigating the use of energy-efficient techniques such as microwave-assisted and ultrasound-assisted synthesis could significantly reduce reaction times and energy consumption. researchgate.netresearchgate.net Exploring benign catalysts and biodegradable composites, with a focus on water as a renewable and non-toxic solvent, aligns with the principles of green chemistry. rsc.org

Continuous Flow Synthesis: Transitioning from batch processing to continuous flow chemistry could offer superior control over reaction parameters (temperature, pressure, and stoichiometry), leading to higher yields, improved safety for nitration reactions, and easier scalability.

Catalytic C-H Nitration: A significant advancement would be the development of a regioselective direct C-H nitration method for the 1-(2-methylpropyl)-1H-pyrazole precursor. This would streamline the synthesis by avoiding harsh nitrating mixtures and protecting group manipulations.

Phase-Transfer Catalysis (PTC): The application of solid-liquid phase transfer catalysis, potentially enhanced by ultrasound, could improve reaction rates and yields for the alkylation of 3-nitro-1H-pyrazole with a 2-methylpropyl halide, offering a more efficient route to the target molecule. researchgate.net

A comparison of potential synthetic paradigms is presented below.

| Synthetic Method | Potential Advantages | Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. researchgate.net | Optimization of reaction conditions (power, temperature, solvent) for the nitration and alkylation steps. |

| Continuous Flow Chemistry | Enhanced safety, scalability, precise process control, higher purity. | Reactor design, optimization of flow rates and residence times for nitration. |

| Direct C-H Catalysis | Atom economy, reduced synthetic steps, less waste. | Development of novel catalysts for regioselective nitration of the pyrazole ring. |

| Phase-Transfer Catalysis | Milder reaction conditions, improved yields for alkylation, operational simplicity. researchgate.net | Screening of catalysts and reaction conditions for the N-alkylation of 3-nitropyrazole. |

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

While standard characterization of nitropyrazoles using NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry is well-established, these techniques often provide a static picture of the molecule. mdpi.comnih.gov Future research could employ advanced spectroscopic methods to investigate the dynamic behavior of 1-(2-methylpropyl)-3-nitro-1H-pyrazole.

Key Research Objectives:

Variable-Temperature NMR (VT-NMR): To study conformational dynamics, such as restricted rotation around the N-C(isobutyl) bond or the C-NO₂ bond, which could influence the molecule's interaction with biological targets or its crystal packing.

2D NMR Techniques: Advanced 2D NMR experiments (e.g., NOESY, ROESY) can provide detailed insights into the through-space proximity of atoms, confirming the three-dimensional structure in solution and identifying preferred conformations.

Ultrafast Spectroscopy: Techniques like transient absorption spectroscopy could be used to study the excited-state dynamics of the molecule. Understanding how the nitro and pyrazole moieties interact upon photoexcitation could be relevant for applications in photosensitive materials. nih.gov

Solid-State NMR (ssNMR): To probe the structure and dynamics in the solid state, providing complementary information to single-crystal X-ray diffraction and helping to understand polymorphism, which is crucial for pharmaceuticals and energetic materials.

In-depth Computational Modeling for Structure-Activity Relationship (SAR) Prediction

Computational chemistry offers powerful tools to predict the properties of this compound and guide the synthesis of its derivatives. researchgate.net By building robust computational models, researchers can screen virtual libraries of related compounds, prioritizing those with the highest potential for specific applications.

Key Research Objectives:

Density Functional Theory (DFT) Computations: To calculate electronic properties such as molecular electrostatic potential (ESP), frontier molecular orbitals (HOMO-LUMO), and atomic charges. These calculations can help rationalize the molecule's reactivity and predict sites susceptible to metabolic attack or chemical transformation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models by correlating computed molecular descriptors of a series of 1-alkyl-3-nitropyrazole derivatives with experimentally determined biological activity (e.g., herbicidal, antifungal, or enzyme inhibitory activity). This would enable the prediction of potency for new, unsynthesized analogs. frontiersin.org

Molecular Docking and Dynamics: If a specific biological target is identified (e.g., an enzyme or receptor), molecular docking and molecular dynamics (MD) simulations can predict the binding mode and affinity of this compound. researchgate.net This is invaluable for designing more potent inhibitors in drug discovery programs. scispace.com

| Computational Method | Predicted Properties | Potential Application Area |

| Density Functional Theory (DFT) | Reactivity, spectral properties, thermodynamic stability. researchgate.net | Synthesis planning, materials science. |

| QSAR | Biological activity (e.g., toxicity, potency). frontiersin.orgnih.gov | Agrochemical and pharmaceutical development. |

| Molecular Docking / MD | Binding affinity and mode to biological targets. researchgate.net | Drug discovery, mechanistic biology. |

Exploration of New Chemical Transformations and Derivatization Strategies

The reactivity of the nitropyrazole core provides numerous opportunities for chemical modification to generate novel derivatives with tailored properties. nih.govnih.gov A systematic exploration of the chemical space around this compound could lead to the discovery of compounds with enhanced performance in various fields.

Key Research Objectives:

Functionalization of the Pyrazole Ring: Investigating electrophilic substitution reactions (e.g., halogenation, sulfonation) at the C4 and C5 positions of the pyrazole ring. nih.gov The directing effects of the nitro and alkyl groups would be a key area of study.

Reduction of the Nitro Group: The selective reduction of the nitro group to an amino group would yield 1-(2-methylpropyl)-1H-pyrazol-3-amine, a versatile intermediate for the synthesis of fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) or for introducing new functionalities via amide or sulfonamide bond formation. mdpi.com

Nucleophilic Aromatic Substitution (SNAAr): While less common for 3-nitropyrazoles compared to dinitro or trinitro derivatives, investigating conditions that could promote the displacement of the nitro group by various nucleophiles would open up new derivatization pathways. researchgate.net

Modification of the Alkyl Substituent: Introducing functional groups (e.g., hydroxyl, carboxyl, amino) onto the 2-methylpropyl side chain would allow for the creation of conjugates, improve aqueous solubility, or provide additional points for interaction with biological targets.

Investigation of Emerging Applications in Specialized Chemical Fields

While nitropyrazoles are known for their use as energetic materials and in agrochemicals, future research could explore more specialized applications for this compound. nih.govguidechem.com

Key Research Objectives:

Energetic Materials: Although simple mononitropyrazoles often serve as intermediates, their derivatives can have interesting properties. nih.gov Research could focus on using it as a precursor for more complex, high-nitrogen, and high-density energetic materials by introducing other explosophoric groups like additional nitro, azido, or nitratoalkyl functionalities. mdpi.comnih.gov

Medicinal Chemistry: The pyrazole scaffold is present in numerous approved drugs. mdpi.com The unique substitution pattern of this compound could be explored for inhibitory activity against various enzymes or receptors, for instance, in oncology or infectious diseases. frontiersin.orgnih.gov

Coordination Chemistry: The pyrazole ring can act as a ligand for metal ions. The electronic properties, modified by the nitro and alkyl groups, could lead to the formation of coordination complexes with interesting catalytic, magnetic, or optical properties. nih.gov

Photosensitive Materials: As nitrogen heterocycles, nitropyrazoles can possess unique photochemical properties. Investigation into its use in photolabile protecting groups, photochromic materials, or as a component in organic light-emitting diodes (OLEDs) could be a novel research direction. nih.gov

Q & A

Basic Research Questions

What synthetic methodologies are effective for preparing 1-(2-methylpropyl)-3-nitro-1H-pyrazole?

Answer:

The synthesis of nitro-substituted pyrazoles typically involves cyclocondensation of hydrazines with nitro-substituted diketones or via nitration of preformed pyrazole rings. For example:

- Nitration post-functionalization : React 1-(2-methylpropyl)-1H-pyrazole with a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled conditions (0–5°C) to minimize side reactions. Monitor regioselectivity using TLC and adjust stoichiometry to favor 3-nitro substitution .

- Copper-catalyzed coupling : Adapt methods from triazole-pyrazole hybrid synthesis (e.g., using CuSO₄·5H₂O and sodium ascorbate in THF/H₂O at 50°C for 16 hours) to introduce nitro groups .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high-purity isolates .

Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm substitution patterns and regiochemistry. For example, the nitro group at position 3 deshields adjacent protons, producing distinct splitting patterns (e.g., δ 8.2–8.5 ppm for pyrazole-H4) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ for C₇H₁₁N₃O₂: 186.0870). ESI-MS in positive ion mode is recommended .

- IR spectroscopy : Identify nitro group vibrations (~1520 cm⁻¹ for asymmetric NO₂ stretching) .

How can reaction yields be optimized during pyrazole nitration?

Answer:

- Temperature control : Maintain nitration below 5°C to avoid over-nitration or ring degradation .

- Catalyst selection : Use Lewis acids like FeCl₃ to enhance regioselectivity for the 3-position .

- Solvent system : Polar aprotic solvents (e.g., DCM or AcOH) improve nitro group incorporation .

Advanced Research Questions

What computational strategies predict the biological activity of nitro-pyrazoles?

Answer:

- Docking studies : Use the InChI key (e.g., from PubChem) to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Software like AutoDock Vina can simulate binding affinities .

- QSAR modeling : Correlate electronic properties (e.g., nitro group charge distribution) with activity data from analogous compounds (e.g., antitumor pyrazoles in ) .

How does the 2-methylpropyl substituent influence pyrazole reactivity and stability?

Answer:

- Steric effects : The bulky isobutyl group at position 1 reduces rotational freedom, stabilizing the pyrazole ring and directing electrophilic attacks to the 3- and 5-positions .

- Electron donation : Alkyl groups weakly donate electrons via inductive effects, slightly deactivating the ring toward electrophilic substitution .

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to assess hydrolytic stability of the nitro group .

What mechanistic insights explain the biological activity of nitro-pyrazole derivatives?

Answer: